molecular formula C13H15N5O4 B12409019 4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B12409019
M. Wt: 305.29 g/mol
InChI Key: WIVNDELUOPMCFE-GQBUKWJPSA-N
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Description

4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a synthetic nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step organic synthesisCommon reagents used in these reactions include various protecting groups, nucleophiles, and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to increase yield and purity. These methods often include large-scale reactions, purification steps such as crystallization or chromatography, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of analogs .

Scientific Research Applications

4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to be incorporated into nucleic acids and interfere with their synthesis makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C13H15N5O4

Molecular Weight

305.29 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C13H15N5O4/c1-13(21)9(20)7(4-19)22-12(13)18-5-17-10(15)8-6(2-14)3-16-11(8)18/h3,5,7,9,12,15-16,19-21H,4H2,1H3/t7-,9?,12-,13+/m1/s1

InChI Key

WIVNDELUOPMCFE-GQBUKWJPSA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC(=N)C3=C2NC=C3C#N)O

Canonical SMILES

CC1(C(C(OC1N2C=NC(=N)C3=C2NC=C3C#N)CO)O)O

Origin of Product

United States

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